

Adelmidrol: A Technical Guide to the Palmitoylethanolamide Analogue

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Adelmidrol

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Abstract

Adelmidrol is a semi-synthetic analogue of Palmitoylethanolamide (PEA), belonging to the ALIAMides (Autacoid Local Injury Antagonist Amides) family of bioactive lipid mediators.[1][2] Structurally, it is the di-amide derivative of azelaic acid.[3][4] While PEA is a well-documented endogenous compound with anti-inflammatory and analgesic properties, **Adelmidrol** has been developed as a promising therapeutic agent with distinct physicochemical properties and pharmacological effects.[3][5] Its amphipathic nature, possessing both hydrophilic and lipophilic characteristics, makes it particularly suitable for topical applications where it can effectively penetrate the layered structure of the skin.[1][4] The primary mechanism of **Adelmidrol** involves the down-modulation of mast cell activation, a critical component in many inflammatory and allergic conditions.[3][6] Furthermore, its actions are mediated through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and an "entourage effect," whereby it enhances the endogenous production of PEA.[5][7][8] This technical guide provides an in-depth review of **Adelmidrol**, focusing on its mechanism of action, quantitative efficacy from key preclinical studies, and detailed experimental protocols.

Chemical Structure and Physicochemical Properties

Adelmidrol (N,N'-bis(2-hydroxyethyl)nonanediamide) is a symmetrical diethanolamide derivative of azelaic acid.[4][9] Unlike the single fatty acid chain of PEA, **Adelmidrol**'s structure provides it with unique solubility properties.[3] Its good solubility in both aqueous and organic

media facilitates its formulation for various delivery routes, especially topical and intra-articular administration.[1][10] This amphipathic feature is a key differentiator from PEA, which is markedly lipophilic, and underpins **Adelmidrol**'s development for dermatological and localized inflammatory disorders.[4][8]

Mechanism of Action

Adelmidrol exerts its anti-inflammatory and analgesic effects through a multi-faceted mechanism of action that involves direct receptor modulation, control of key inflammatory cells, and indirect enhancement of other endogenous mediators.

Down-Modulation of Mast Cell Degranulation

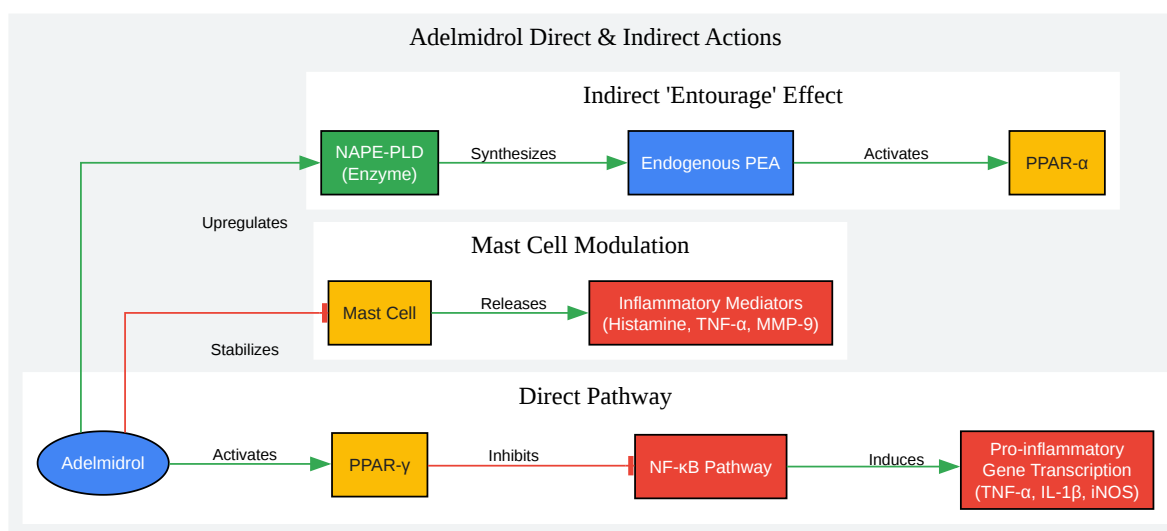
A primary and well-established mechanism of **Adelmidrol** is the stabilization of mast cells.[1][3] In response to inflammatory or allergic stimuli, mast cells degranulate, releasing a host of pro-inflammatory and pro-angiogenic mediators such as histamine, TNF- α , chymase, tryptase, and matrix metalloproteinases (MMPs).[1][2] **Adelmidrol** has been shown to control mast cell activation and reduce their degranulation.[1][11] This leads to a significant decrease in the release of these mediators, thereby dampening the inflammatory cascade and reducing associated symptoms like edema, hyperalgesia, and tissue damage.[1][5][10]

PPAR- γ Agonism and NF- κ B Pathway Inhibition

Adelmidrol's anti-inflammatory effects are significantly linked to its activity as an agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR- γ).[5][12] Activation of PPAR- γ initiates a signaling cascade that ultimately inhibits the pro-inflammatory Nuclear Factor-kappa B (NF- κ B) pathway.[5][13] By preventing the degradation of I κ B- α and the subsequent nuclear translocation of p65 NF- κ B, **Adelmidrol** down-regulates the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF- α and IL-1 β , and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][13] The dependence on PPAR- γ has been confirmed in studies where the effects of **Adelmidrol** were abolished by the administration of a PPAR- γ antagonist, GW9662.[5][12]

The "Entourage Effect": Upregulation of Endogenous PEA

Adelmidrol functions as an enhancer of endogenous PEA levels, a mechanism often referred to as an "entourage effect".^{[7][8][14]} Studies have shown that oral administration of **Adelmidrol** leads to a significant, dose-dependent increase in PEA concentrations in tissues like the duodenum and colon.^[8] This is achieved by up-regulating the expression of the primary PEA-synthesizing enzyme, N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD).^{[7][8]} The elevated levels of endogenous PEA can then act on its own targets, such as PPAR- α , to contribute to the overall anti-inflammatory and analgesic outcome.^{[7][14]} This action is independent of PPAR- γ , as co-administration with a PPAR- γ antagonist did not prevent the **Adelmidrol**-induced increase in PEA levels.^[8]



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Primary and indirect mechanisms of action for **Adelmidrol**.

Quantitative Data from Preclinical Studies

The efficacy of **Adelmidrol** has been quantified in various animal models of acute and chronic inflammation. The following tables summarize key findings.

Table 1: Effects of Adelmidrol on Inflammatory Markers and Cellular Infiltration

Model	Treatment & Dose	Outcome Measure	Result	Reference
Carrageenan-Granuloma	Adelmidrol (70 mg/ml), local	Mast Cell Number	↓ 52% (p < 0.001) vs. Carrageenan alone	[1]
Carrageenan-Granuloma	Adelmidrol (15, 30, 70 mg/ml), local	Hemoglobin Content (Angiogenesis)	↓ 23%, 42%, 60% respectively (p < 0.001)	[1]
MIA-Induced Osteoarthritis	Adelmidrol (0.6% & 2%) + HA (1%), intra-articular	Mast Cell Infiltration	Dose-dependent reduction	[11]
Pulmonary Fibrosis	Adelmidrol (10 mg/kg), i.p.	Pro-inflammatory Cytokines (IL-6, TNF- α , IL-1 β)	Significant inhibition vs. vehicle	[15]
DNBS-Induced Colitis	Adelmidrol + HA Gel, intrarectal	Histological Damage Score	↓ 75% (Day 3), ↓ 55% (Day 7) vs. DNBS (p < 0.001)	[16]

Table 2: Adelmidrol "Entourage" Effect on Endogenous PEA Levels

Model	Treatment & Dose	Time Point	Tissue	Result (% Increase vs. Reference Vehicle)	Reference
Healthy Mice	Adelmidrol (10 mg/kg), oral	Day 7	Duodenum	↑ 151% (p < 0.05)	[8]
Healthy Mice	Adelmidrol (10 mg/kg), oral	Day 14	Duodenum	↑ 246% (p < 0.05)	[8]
Healthy Mice	Adelmidrol (1 mg/kg), oral	Day 21	Duodenum	↑ 208% (p < 0.01)	[8]
Healthy Mice	Adelmidrol (10 mg/kg), oral	Day 21	Duodenum	↑ 383% (p < 0.001)	[8]
Healthy Mice	Adelmidrol (10 mg/kg), oral	Day 7	Colon	↑ 139% (p < 0.05)	[8]
Healthy Mice	Adelmidrol (10 mg/kg), oral	Day 21	Colon	↑ 245% (p < 0.001)	[8]

Detailed Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in the literature.

Carrageenan-Induced Chronic Granuloma[1][3]

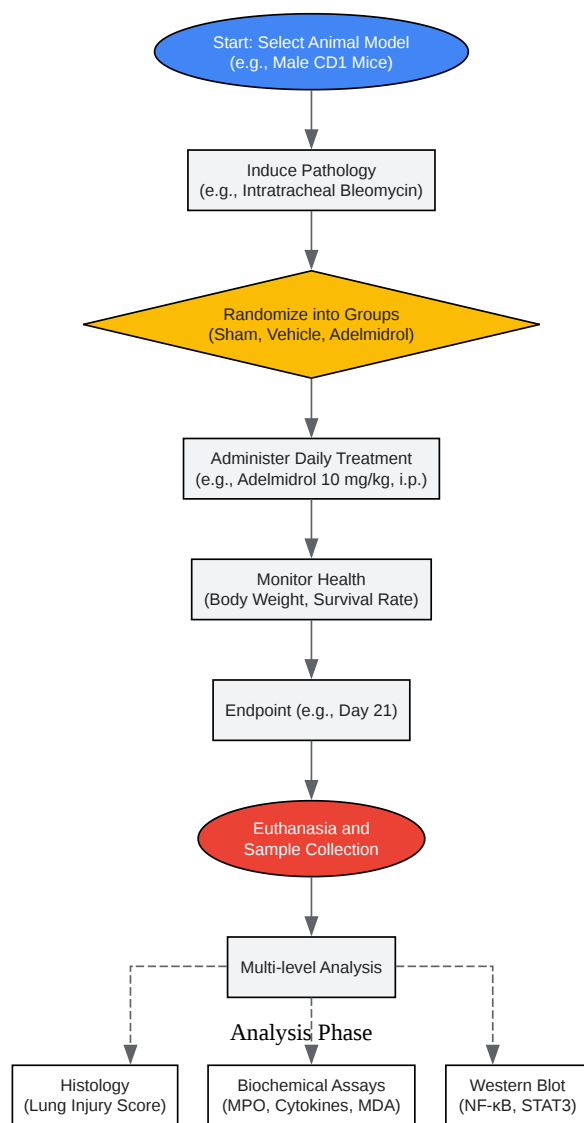
- **Animal Model:** Male Wistar rats.
- **Induction of Granuloma:** A sterile sponge soaked in a 1% solution of λ -carrageenin is surgically implanted subcutaneously in the dorsal region of the rat.

- Treatment Protocol: **Adelmidrol** (e.g., 15, 30, 70 mg/ml) or vehicle is administered locally into the sponge at the time of implantation. The experiment typically runs for 7-10 days.
- Outcome Measures:
 - Granuloma Weight: At the end of the experiment, the sponge with the surrounding granulomatous tissue is excised and weighed.
 - Histology: Tissue sections are stained (e.g., with Toluidine Blue) to quantify mast cell number and degranulation.
 - Biochemical Analysis: Tissue homogenates are analyzed for levels of myeloperoxidase (MPO) for neutrophil infiltration, hemoglobin content for angiogenesis, and levels of inflammatory mediators like TNF- α , iNOS, MMP-9, and nitric oxide.

Bleomycin-Induced Pulmonary Fibrosis[15][17]

- Animal Model: Male CD1 mice (25-30 g).
- Induction of Fibrosis: A single intratracheal administration of bleomycin sulphate (e.g., 1 mg/kg body weight) is delivered to the distal airways.
- Treatment Protocol: **Adelmidrol** (e.g., 10 mg/kg) or vehicle is administered daily (e.g., via intraperitoneal injection) for a period of 21 days, starting one hour after bleomycin instillation.
- Outcome Measures:
 - Survival and Body Weight: Monitored daily.
 - Bronchoalveolar Lavage (BAL) Fluid Analysis: Cell counts (inflammatory cell infiltration) and cytokine levels (IL-6, IL-1 β , TNF- α , TGF-1 β) are measured.
 - Lung Tissue Analysis: Histological examination for lung injury, MPO activity for neutrophil infiltration, and ELISA for cytokine levels.
 - Oxidative Stress Markers: Measurement of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione (GSH) levels in lung tissue.

- Western Blot: Analysis of signaling pathways such as JAK2/STAT3 and I κ B α /NF- κ B.



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Generalized workflow for an in vivo inflammation model.

Oral Administration for "Entourage" Effect[8][18]

- Animal Model: Healthy mice.
- Treatment Protocol: Animals are divided into groups and treated with daily oral gavage of **Adelmidrol** (e.g., 1 mg/kg and 10 mg/kg in PBS) or vehicle. A separate group may receive a

PPAR- γ antagonist (e.g., GW9662, 1 mg/kg, i.p.) prior to **Adelmidrol** to test for pathway dependence. The protocol runs for 7, 14, and 21 days.

- Outcome Measures:
 - Tissue Collection: At each time point, samples of the duodenum and colon are collected and flash-frozen.
 - Quantification of PEA: Tissue levels of PEA are analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
 - Enzyme Expression Analysis: Western blot and RT-PCR are used to evaluate the protein expression and mRNA levels of PEA-related enzymes (NAPE-PLD, FAAH, NAAA).

Conclusion

Adelmidrol represents a significant evolution from its parent molecule, PEA. Its unique amphipathic structure enhances its suitability for topical and localized delivery, addressing a key limitation of PEA. The pharmacological profile of **Adelmidrol** is robust, characterized by a potent mast cell-stabilizing effect and a PPAR- γ -dependent anti-inflammatory action that inhibits the NF- κ B pathway.[1][5] Critically, its ability to increase endogenous PEA levels via an "entourage" effect provides a secondary, synergistic mechanism to combat inflammation and pain.[7][8] The quantitative data from diverse and relevant preclinical models consistently demonstrate its efficacy in reducing inflammatory cell infiltration, angiogenesis, and the production of pro-inflammatory mediators. For drug development professionals and researchers, **Adelmidrol** offers a compelling, multi-modal therapeutic candidate for a range of inflammatory conditions, particularly those involving mast cell hyper-reactivity at cutaneous or mucosal surfaces. Further controlled clinical studies are warranted to fully translate these promising preclinical findings into therapeutic applications.[17]

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References

- 1. Adelmidrol, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. boa.unimib.it [boa.unimib.it]
- 3. Adelmidrol, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adelmidrol - Wikipedia [en.wikipedia.org]
- 5. Adelmidrol, a palmitoylethanolamide analogue, as a new pharmacological treatment for the management of acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Adelmidrol [myskinrecipes.com]
- 10. mdpi.com [mdpi.com]
- 11. Adelmidrol, in combination with hyaluronic acid, displays increased anti-inflammatory and analgesic effects against monosodium iodoacetate-induced osteoarthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The anti-fibrotic efficacy of adelmidrol depends on hepatic PPAR γ levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Palmitoylethanolamide - Wikipedia [en.wikipedia.org]
- 14. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adelmidrol: A New Promising Antioxidant and Anti-Inflammatory Therapeutic Tool in Pulmonary Fibrosis [mdpi.com]
- 16. Intrarectal Administration of Adelmidrol plus Hyaluronic Acid Gel Ameliorates Experimental Colitis in Mice and Inhibits Pro-Inflammatory Response in Ex Vivo Cultured Biopsies Derived from Ulcerative Colitis-Affected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Topical adelmidrol 2% emulsion, a novel aliamide, in the treatment of mild atopic dermatitis in pediatric subjects: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Adelmidrol: A Technical Guide to the Palmitoylethanolamide Analogue]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665519#adelmidrol-as-a-palmitoylethanolamide-pea-analogue]

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